molecular formula C20H17N3OS2 B2611469 N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681168-15-0

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2611469
CAS No.: 681168-15-0
M. Wt: 379.5
InChI Key: FMNADTSWYCEWPV-UHFFFAOYSA-N
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Description

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule designed for research applications. Its structure incorporates a benzothiazole carboxamide linked to a 2,4,6-trimethylphenyl-substituted thiazole ring, a scaffold known to be of significant interest in medicinal chemistry . The 1,3-benzothiazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including potential as antimicrobial and anticancer agents . Furthermore, substituted thiazole compounds, particularly those with specific aromatic substitutions, have been extensively investigated as potent inhibitors of protein tyrosine kinases . Protein tyrosine kinases are key enzymes in cellular signaling pathways and are prominent targets for therapeutic intervention in oncology and immunology. The specific spatial arrangement and electron-donating properties of the 2,4,6-trimethylphenyl group on the thiazole ring can be critical for optimal binding within the kinase ATP-binding pocket, potentially making this compound a valuable tool for studying kinase-related biological processes . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to determine this compound's specific mechanism of action, binding affinity, and efficacy in their biological systems of interest.

Properties

IUPAC Name

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-11-6-12(2)18(13(3)7-11)16-9-25-20(22-16)23-19(24)14-4-5-15-17(8-14)26-10-21-15/h4-10H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNADTSWYCEWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common approach is the condensation of 2,4,6-trimethylphenylamine with thioamide derivatives under controlled conditions to form the thiazole ring. This intermediate is then reacted with benzothiazole-6-carboxylic acid or its derivatives to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Thiazole Core vs. Heterocyclic Variants: The target compound’s thiazole core is shared with 790271-14-6, while 790271-22-6 and 11C-ABP688 utilize benzodioxepine and cyclohexenone-oxime cores, respectively.
  • The chloromethyl group in 790271-14-6 increases electrophilicity, making it a reactive intermediate in synthesis but less stable in vivo. Trimethylphenyl groups in both the target and 790271-14-6 boost lipophilicity, aiding membrane permeability but possibly reducing aqueous solubility.
  • Functional Implications :
    • The PET tracer 11C-ABP688 demonstrates how substituents like pyridinyl ethynyl groups enable high-affinity binding to mGluR5 . Similarly, the target compound’s benzothiazole-carboxamide may optimize interactions with specific biological targets.

Biological Activity

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C16H17N3OS2
  • Molecular Weight : 331.46 g/mol
  • CAS Number : 790681-63-9

Structure

The compound features a thiazole ring and a benzothiazole moiety, which are known for their biological significance. The presence of the trimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit potent anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase in various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of benzothiazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values ranging from 0.19 to 83.1 µM, demonstrating significant cytotoxicity against breast cancer and leukemia cell lines .

The mechanism by which these compounds exert their anticancer effects primarily involves:

  • Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation, leading to cell cycle arrest.
  • Induction of Apoptosis : Some derivatives have been shown to promote apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have demonstrated antimicrobial activity. Certain studies report that these compounds can inhibit the growth of various bacterial strains and fungi .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values: 0.19 - 83.1 µM
Tubulin InhibitionDisruption of microtubule assembly
AntimicrobialInhibition of bacterial growth

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituents on the Benzothiazole Ring : Modifications in this area can enhance lipophilicity and improve binding affinity to target proteins.
  • Thiazole Ring Modifications : Alterations here can affect the compound's ability to inhibit tubulin polymerization and induce apoptosis .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic protons (6.5–8.5 ppm) and carbonyl/amide groups (165–170 ppm) .
  • IR Spectroscopy : Peaks at 1620–1680 cm1^{-1} (C=O stretch) and 3140–3550 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ±1 ppm) .

How can initial biological activity screening be designed for this compound?

Q. Basic

  • In vitro assays : Test against target enzymes (e.g., kinases, hydrolases) using fluorescence-based or colorimetric assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Docking studies : Use software like AutoDock to predict binding to active sites (e.g., ATP-binding pockets) .

How can synthetic yields be optimized for derivatives with bulky substituents?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 45% to 65%) .
  • Catalytic systems : Use Pd/Cu catalysts for Suzuki-Miyaura coupling of aryl groups .
  • Solvent optimization : Switch from ethanol to DMF or THF for better solubility of bulky intermediates .

How can conflicting crystallographic data be resolved for this compound?

Q. Advanced

  • Software validation : Use SHELXL for refinement, checking R-factor convergence (<5%) and electron density maps .
  • Twinned data : Apply twin-law corrections (e.g., HKLF5 in SHELXL) for overlapping reflections .
  • Validation tools : Check PLATON for symmetry errors and CCDC databases for comparable structures .

What strategies improve metabolic stability in vivo for this compound?

Q. Advanced

  • Trifluoromethyl substitution : Enhances lipophilicity and reduces CYP450 metabolism .
  • Deuterium labeling : Replace labile hydrogens (e.g., amide NH) to slow degradation .
  • Prodrug design : Introduce ester or phosphate groups for targeted release .

How can structure-activity relationships (SAR) be analyzed for aryl-substituted analogs?

Q. Advanced

  • Substituent variation : Compare 2,4,6-trimethylphenyl (electron-donating) vs. 4-fluorophenyl (electron-withdrawing) effects on potency .
  • 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electronic parameters with activity .
  • Free-Wilson analysis : Quantify contributions of specific substituents to binding affinity .

How can conflicting spectral data (e.g., NMR shifts) be resolved?

Q. Advanced

  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or tautomers .
  • 2D experiments : Use HSQC and HMBC to assign ambiguous protons/carbons .
  • Computational validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

What methods enable in vivo imaging of this compound’s distribution?

Q. Advanced

  • Radiolabeling : Incorporate 11C^{11}C or 18F^{18}F isotopes via prosthetic groups (e.g., 11C^{11}C-methylation) .
  • PET imaging : Use rodent models to track brain penetration or tumor uptake .
  • Microautoradiography : Validate tissue-specific localization at cellular resolution .

How can bioisosteric replacements enhance target selectivity?

Q. Advanced

  • Thiazole → oxazole substitution : Maintain aromaticity while altering H-bonding interactions .
  • Amide → sulfonamide replacement : Improve solubility and reduce plasma protein binding .
  • Peptidomimetic design : Incorporate amino acid-derived side chains for protease resistance .

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